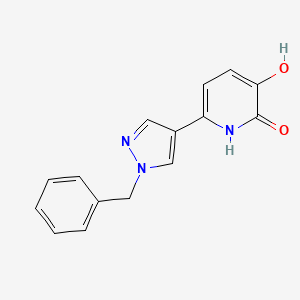
6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound that features both pyrazole and pyridinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one typically involves the condensation of pyrazole derivatives with pyridinone precursors. One common method includes the reaction of 1-benzyl-4-pyrazolecarbaldehyde with 3-hydroxy-2-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of 6-(1-benzylpyrazol-4-yl)-3-oxo-1H-pyridin-2-one.
Reduction: Formation of 6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(1-Benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one has
特性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
6-(1-benzylpyrazol-4-yl)-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-6-13(17-15(14)20)12-8-16-18(10-12)9-11-4-2-1-3-5-11/h1-8,10,19H,9H2,(H,17,20) |
InChIキー |
JYTMPJQQWIVNAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C(=O)N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


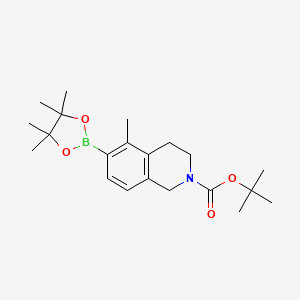
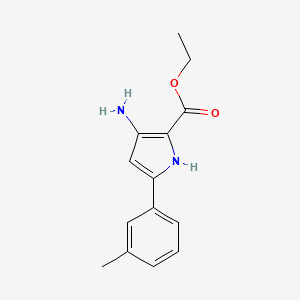
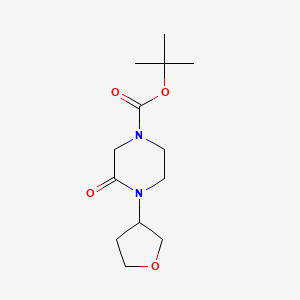
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
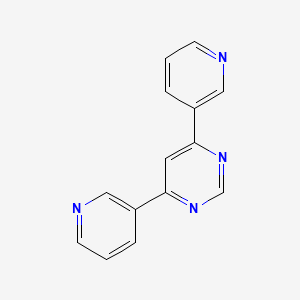

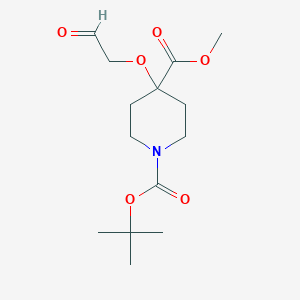
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
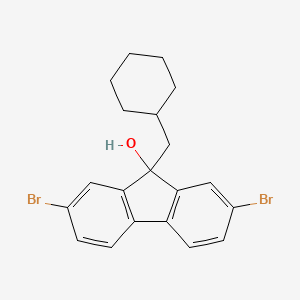
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
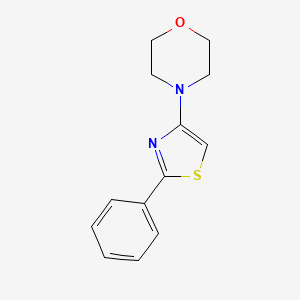
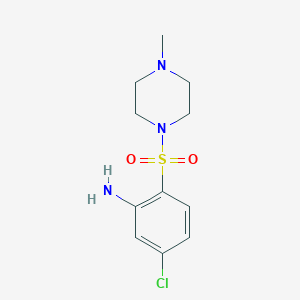
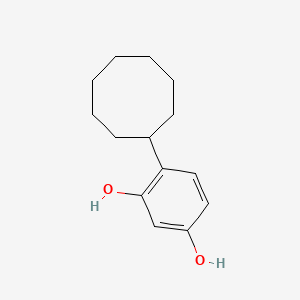
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
